4,4'-Methylene-13C-dianiline
Overview
Description
4-[(4-Aminophenyl)(113C)methyl]aniline is a versatile compound used in various scientific research applications. It is known for its unique properties, making it suitable for drug development, organic synthesis, and materials science.
Preparation Methods
The synthesis of 4-[(4-Aminophenyl)(113C)methyl]aniline involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with aniline in the presence of a reducing agent to form the intermediate 4-[(4-nitrophenyl)methyl]aniline. This intermediate is then reduced to 4-[(4-Aminophenyl)(113C)methyl]aniline using hydrogen gas and a palladium catalyst .
Chemical Reactions Analysis
4-[(4-Aminophenyl)(113C)methyl]aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents.
Scientific Research Applications
4-[(4-Aminophenyl)(113C)methyl]aniline is widely used in scientific research due to its unique properties:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: :
Properties
IUPAC Name |
4-[(4-aminophenyl)(113C)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-QBZHADDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583915 | |
Record name | 4,4'-(~13~C)Methylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190778-00-8 | |
Record name | 4,4'-(~13~C)Methylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 190778-00-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.